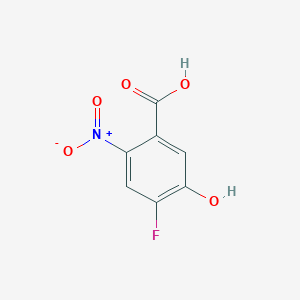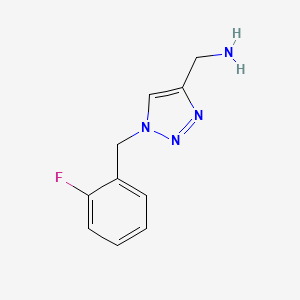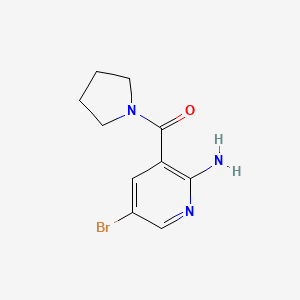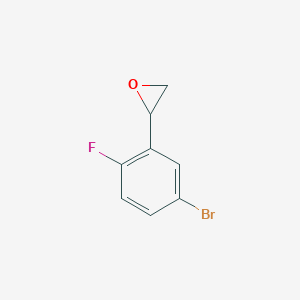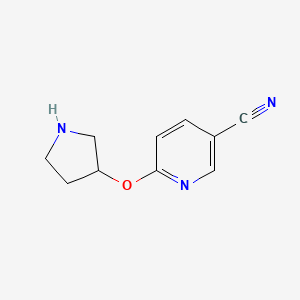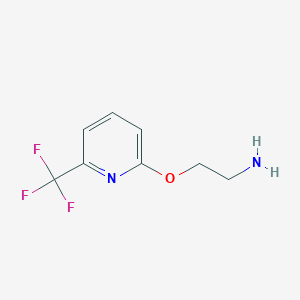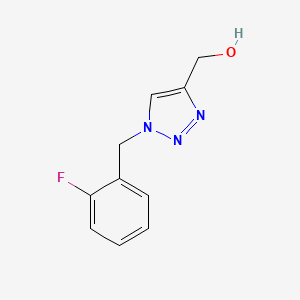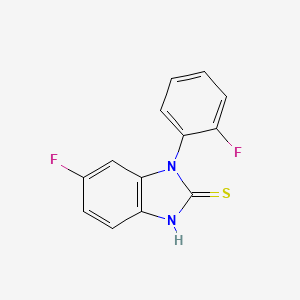
6-氟-1-(2-氟苯基)-1H-1,3-苯并二唑-2-硫醇
描述
6-Fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazole-2-thiol (F2BDT) is a novel molecule used in many areas of scientific research. It is a versatile compound that can be used as a reagent in organic synthesis and as a ligand in coordination chemistry. Additionally, F2BDT has been studied for its potential applications in biochemistry and pharmacology.
科学研究应用
Antiviral Activity
The indole nucleus, which is structurally related to benzodiazole derivatives, has been found in various synthetic drug molecules with significant antiviral properties . By extension, 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazole-2-thiol could potentially be synthesized into derivatives that exhibit inhibitory activity against a range of viruses, including influenza and Coxsackie B4 virus.
Anti-inflammatory Properties
Indole derivatives have been recognized for their anti-inflammatory effects . The compound may be utilized in the synthesis of new molecules that can act on inflammatory pathways, offering potential therapeutic benefits for conditions characterized by inflammation.
Anticancer Applications
The structural motif of benzodiazole is often associated with compounds that possess anticancer activities . Research into 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazole-2-thiol could lead to the development of novel chemotherapeutic agents that target specific cancer cells or pathways.
Antioxidant Effects
Indole derivatives are known to exhibit antioxidant properties, which are crucial in combating oxidative stress . This compound could be explored for its potential to mitigate oxidative damage in biological systems, which is a contributing factor in many chronic diseases.
Antimicrobial and Antitubercular Activity
The indole core structure is present in many compounds with antimicrobial and antitubercular activities . As such, 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazole-2-thiol might be valuable in the synthesis of new drugs to combat bacterial infections, including drug-resistant strains of tuberculosis.
Antidiabetic Potential
Research has indicated that indole derivatives can play a role in managing diabetes . Investigating the applications of 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazole-2-thiol in this context could lead to the discovery of new antidiabetic medications.
Antimalarial Properties
The fight against malaria has benefited from the discovery of indole-based compounds with antimalarial activity . This suggests that derivatives of the compound could be synthesized as part of ongoing efforts to find more effective antimalarial drugs.
Neuropharmacological Applications
Compounds with a benzodiazole structure have been studied for their potential as ligands for various neurotransmitter receptors and transporters, which could be beneficial in treating neurological disorders . 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazole-2-thiol may be a candidate for developing new treatments targeting serotonin receptors or other relevant neuropharmacological targets.
属性
IUPAC Name |
5-fluoro-3-(2-fluorophenyl)-1H-benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2S/c14-8-5-6-10-12(7-8)17(13(18)16-10)11-4-2-1-3-9(11)15/h1-7H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVSOJIVMMHOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=CC(=C3)F)NC2=S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid](/img/structure/B1444966.png)
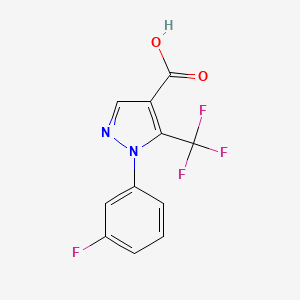


![3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1444974.png)

